![molecular formula C19H13ClFN5OS B2435618 2-((1-(3-クロロフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-イル)チオ)-N-(2-フルオロフェニル)アセトアミド CAS No. 893918-33-7](/img/structure/B2435618.png)
2-((1-(3-クロロフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-イル)チオ)-N-(2-フルオロフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H13ClFN5OS and its molecular weight is 413.86. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成:触媒的プロト脱ボロン化
ピナコールボロン酸エステルは有機合成における重要なビルディングブロックです。アルキルボロン酸エステルの官能基化脱ボロン化は確立されていますが、プロト脱ボロン化はあまり研究されていません。 しかし、最近の研究では、ラジカルアプローチを用いた1°、2°、および3°アルキルボロン酸エステルの触媒的プロト脱ボロン化が報告されています 。この方法は、従来知られていなかった形式的なアンチマルコフニコフアルケンヒドロメチル化を可能にします。このプロトコルは、メトキシ保護された(−)-Δ8-THCとコレステロールに適用され、その汎用性が実証されています。
スレオニンチロシンキナーゼ(TTK)阻害:ピリド[2,3-d]ピリミジン-7(8H)-オン
選択的な経口投与可能なTTK阻害剤の設計は、癌治療にとって重要です。 研究者は、新規TTK阻害剤として一連のピリド[2,3-d]ピリミジン-7(8H)-オンを合成しました 。これらの化合物は、標的型癌治療の可能性を秘めています。
直接C–Hアリール化:ピロロ[2,3-d]ピリミジン誘導体
Pd触媒によるピロロ[2,3-d]ピリミジン誘導体のワンポット直接オルトC–Hアリール化が開発されました。 このプロトコルは、さまざまな官能基を許容し、ビフェニル含有ピロロ[2,3-d]ピリミジンを良好から極めて良好な収率で提供します 。これらの化合物は、医薬品化学および材料科学において応用が見いだされる可能性があります。
作用機序
Target of Action
Similar compounds have been found to inhibit threonine tyrosine kinase (ttk) and rock ⅰ and rock ⅱ . These kinases play crucial roles in cell division and migration, respectively.
Mode of Action
Similar compounds have shown strong binding affinity to their targets , which suggests that this compound may also bind to its targets and inhibit their activity.
Biochemical Pathways
Inhibition of ttk and rock kinases can affect cell division and migration , which are part of larger biochemical pathways such as the cell cycle and signal transduction.
Pharmacokinetics
Similar compounds have been described as orally bioavailable , suggesting that this compound may also be absorbed in the digestive tract, distributed throughout the body, metabolized, and excreted.
Result of Action
Inhibition of ttk and rock kinases can lead to disruption of cell division and migration , potentially leading to cell death or reduced proliferation.
生化学分析
Biochemical Properties
It’s possible that it interacts with enzymes, proteins, and other biomolecules, but specific interactions have not been reported .
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently unavailable .
Metabolic Pathways
It’s possible that it interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins and affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5OS/c20-12-4-3-5-13(8-12)26-18-14(9-24-26)19(23-11-22-18)28-10-17(27)25-16-7-2-1-6-15(16)21/h1-9,11H,10H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJQTFMOVXTOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
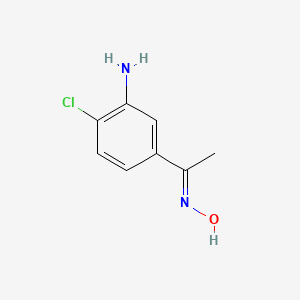
![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2435536.png)
![2-methyl-4-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2435538.png)
![1-(4-Methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2435539.png)
![3-[9-(4-hydroxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid](/img/structure/B2435540.png)
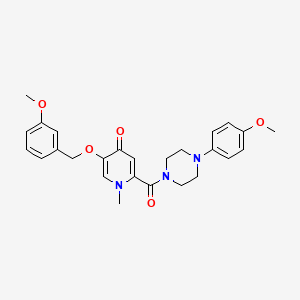
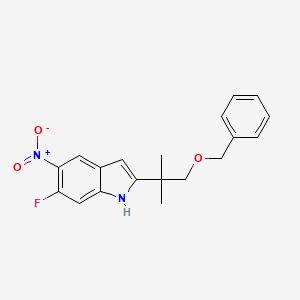
![methyl 3-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2435546.png)
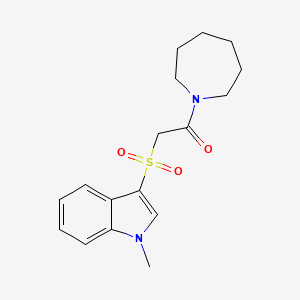
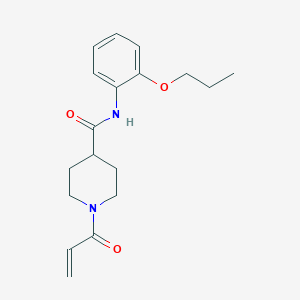

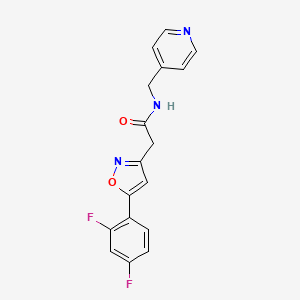
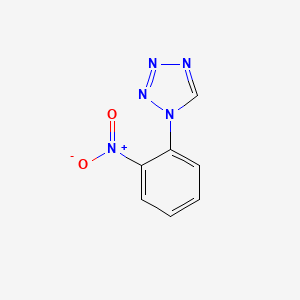
![1,7-dimethyl-3-[(4-methylphenyl)methyl]-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2435558.png)
